molecular formula C12H4Br6 B14429597 2,2',3,3',4,4'-Hexabromo-1,1'-biphenyl CAS No. 82865-89-2

2,2',3,3',4,4'-Hexabromo-1,1'-biphenyl

Cat. No.: B14429597
CAS No.: 82865-89-2
M. Wt: 627.6 g/mol
InChI Key: PTJQVJQAZSLKJO-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants in various industrial applications. Due to their persistence in the environment and potential health risks, the use of polybrominated biphenyls has been restricted or banned in many regions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl typically involves the bromination of biphenyl. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the biphenyl ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at elevated temperatures to facilitate the bromination process .

Industrial Production Methods

Industrial production of 2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl involves large-scale bromination processes. The compound is produced by grinding and blending brominated biphenyl mixtures with additives to prevent caking and ensure uniformity. The production process is designed to meet stringent safety and environmental regulations due to the toxic nature of the compound .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various brominated biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl has been extensively studied for its applications in various fields:

    Chemistry: Used as a flame retardant in the production of plastics, textiles, and electronic devices.

    Biology: Studied for its effects on biological systems, including its potential as an endocrine disruptor.

    Medicine: Investigated for its toxicological properties and potential health risks.

    Industry: Applied in the manufacturing of flame-resistant materials and products

Mechanism of Action

The mechanism of action of 2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl involves its interaction with cellular components. The compound acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. These enzymes mediate the biochemical and toxic effects of halogenated aromatic hydrocarbons and are involved in cell-cycle regulation .

Comparison with Similar Compounds

2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl is part of the polybrominated biphenyl family, which includes other similar compounds such as:

  • 2,2’,4,4’,5,5’-Hexabromo-1,1’-biphenyl
  • 2,2’,4,4’,6,6’-Hexabromo-1,1’-biphenyl
  • 2,2’,3,4,5,6-Hexabromo-1,1’-biphenyl

These compounds share similar structures and properties but differ in the positions and number of bromine atoms attached to the biphenyl ring. The unique arrangement of bromine atoms in 2,2’,3,3’,4,4’-Hexabromo-1,1’-biphenyl contributes to its specific chemical and biological behavior .

Properties

CAS No.

82865-89-2

Molecular Formula

C12H4Br6

Molecular Weight

627.6 g/mol

IUPAC Name

1,2,3-tribromo-4-(2,3,4-tribromophenyl)benzene

InChI

InChI=1S/C12H4Br6/c13-7-3-1-5(9(15)11(7)17)6-2-4-8(14)12(18)10(6)16/h1-4H

InChI Key

PTJQVJQAZSLKJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C2=C(C(=C(C=C2)Br)Br)Br)Br)Br)Br

Origin of Product

United States

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